![molecular formula C20H13ClN2O2 B15167730 2-(4'-Chlorobiphenyl-4-YL)-1H-benzo[D]imidazole-5-carboxylic acid CAS No. 516481-36-0](/img/structure/B15167730.png)
2-(4'-Chlorobiphenyl-4-YL)-1H-benzo[D]imidazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4’-Chlorobiphenyl-4-yl)-1H-benzimidazole-5-carboxylic acid is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the chlorobiphenyl group adds to its chemical uniqueness and potential utility in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4’-chlorobiphenyl-4-yl)-1H-benzimidazole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of 4-chlorobiphenyl-4-carboxylic acid with o-phenylenediamine under acidic conditions to form the benzimidazole core. This is followed by carboxylation at the 5-position using carbon dioxide under high pressure and temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization and chromatography techniques to obtain the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chlorobiphenyl group, potentially converting the chlorine atom to a hydrogen atom.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobiphenyl moiety, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced biphenyl derivatives.
Substitution: Substituted biphenyl derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
2-(4’-Chlorobiphenyl-4-yl)-1H-benzimidazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties
作用機序
The mechanism of action of 2-(4’-chlorobiphenyl-4-yl)-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can mimic natural substrates or inhibitors, thereby modulating the activity of these targets. The chlorobiphenyl group can enhance binding affinity and specificity through hydrophobic interactions and π-π stacking .
類似化合物との比較
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives: Studied for their antimicrobial and anticancer properties.
4’-Chlorobiphenyl-4-yl 2,2,2-trichloroethyl sulfate: Similar in structure and used in various chemical applications.
Uniqueness: 2-(4’-Chlorobiphenyl-4-yl)-1H-benzimidazole-5-carboxylic acid stands out due to its unique combination of the benzimidazole core and the chlorobiphenyl group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
特性
CAS番号 |
516481-36-0 |
|---|---|
分子式 |
C20H13ClN2O2 |
分子量 |
348.8 g/mol |
IUPAC名 |
2-[4-(4-chlorophenyl)phenyl]-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C20H13ClN2O2/c21-16-8-5-13(6-9-16)12-1-3-14(4-2-12)19-22-17-10-7-15(20(24)25)11-18(17)23-19/h1-11H,(H,22,23)(H,24,25) |
InChIキー |
LEXFBVDJGJMLED-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C3=NC4=C(N3)C=C(C=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B15167653.png)
![1-[(3-Methylbut-3-EN-1-YL)oxy]dodecan-2-OL](/img/structure/B15167654.png)
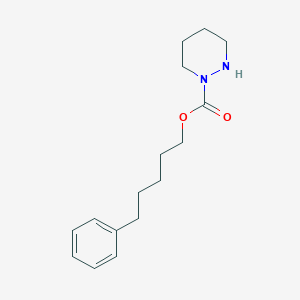
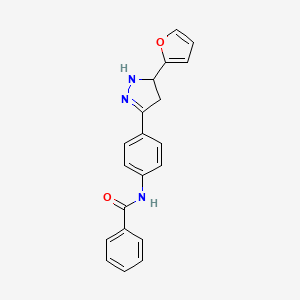
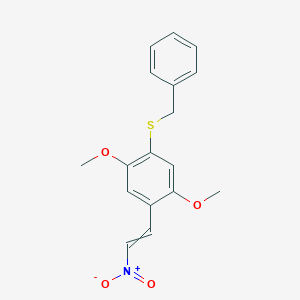
![3,8-Bis[4-(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B15167700.png)
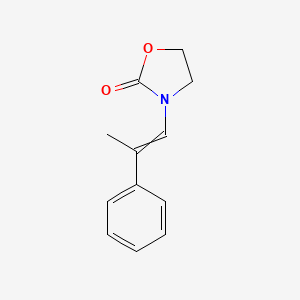
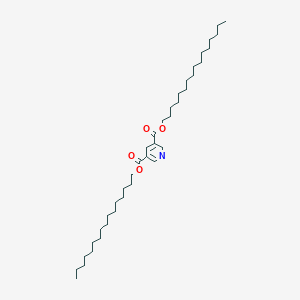
![6-Hydroxy-9-[2-methoxy-4-(pyrrolidine-1-carbonyl)phenyl]-3H-xanthen-3-one](/img/structure/B15167715.png)
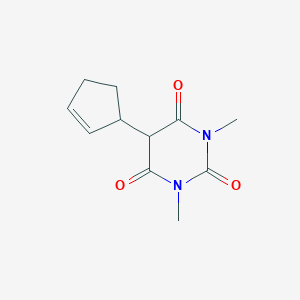
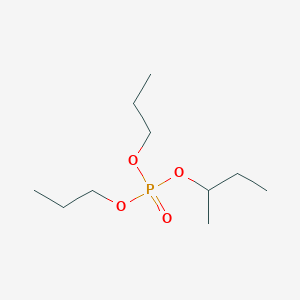
![2H-Pyran, 2-[4-(1,3-dithiolan-2-yl)phenoxy]tetrahydro-](/img/structure/B15167725.png)
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-phenylacetamide](/img/structure/B15167736.png)

